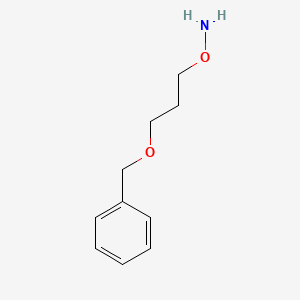

O-(3-(Benzyloxy)propyl)hydroxylamine

Beschreibung

BenchChem offers high-quality O-(3-(Benzyloxy)propyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(3-(Benzyloxy)propyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

O-(3-phenylmethoxypropyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-13-8-4-7-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMPNPCPOWXIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553870 | |

| Record name | O-[3-(Benzyloxy)propyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114809-62-0 | |

| Record name | O-[3-(Benzyloxy)propyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Application Note: High-Efficiency Oxime Ligation for O-(3-(Benzyloxy)propyl)hydroxylamine Conjugation

Target Audience: Bioconjugation Scientists, Protein Engineers, and Drug Development Professionals. Core Application: Site-specific lipophilic modification, PROTAC linker synthesis, and peptide functionalization via bioorthogonal aldehyde-oxime chemistry.

Mechanistic Rationale & Catalyst Selection

O-(3-(Benzyloxy)propyl)hydroxylamine (available as a hydrochloride salt, CAS: 114809-46-0) is a heterobifunctional alkoxyamine featuring a highly reactive nucleophilic hydroxylamine terminus and a hydrophobic benzyloxypropyl tail[1][2]. It is widely utilized to install lipophilic modifiers onto hydrophilic biomolecules or to serve as a stable linker in targeted protein degraders. The hydroxylamine moiety reacts chemoselectively with electrophilic aldehydes or ketones to form a hydrolytically stable oxime linkage.

The Causality of Nucleophilic Catalysis: While oxime ligation is highly chemoselective, the uncatalyzed reaction between an alkoxyamine and an aldehyde at physiological pH (7.0–7.4) is kinetically sluggish. Prolonged incubation times (often >12 hours) are required, which can compromise the structural integrity of sensitive disulfide-rich peptides or folded proteins[3].

To bypass this kinetic bottleneck, nucleophilic catalysts are employed. The catalyst rapidly and reversibly condenses with the target aldehyde to form a protonated Schiff base (imine) intermediate. Because this intermediate is significantly more electrophilic than the parent carbonyl, it dramatically lowers the activation energy for the subsequent attack by the O-(3-(Benzyloxy)propyl)hydroxylamine. This irreversible transimination step rapidly yields the final oxime conjugate while regenerating the catalyst[3][4].

Historically, aniline was the standard catalyst for this reaction, operating optimally at pH 4.5–5.0[5]. However, recent advancements have identified substituted anilines—specifically m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA)—as vastly superior catalysts that enable rapid kinetics even at near-neutral pH[5][6].

Table 1: Quantitative Comparison of Oxime Ligation Catalysts

| Catalyst | Optimal pH Range | Relative Efficiency (vs. Aniline) | Aqueous Solubility | Key Application Advantage |

| Aniline | 4.5 - 5.0 | 1x (Baseline) | ~100 mM | Standard historical baseline for robust proteins[6]. |

| m-Phenylenediamine (mPDA) | 6.0 - 7.0 | Up to 15x | >500 mM | High aqueous solubility allows elevated concentrations at near-neutral pH[6][7]. |

| p-Phenylenediamine (pPDA) | 4.0 - 7.0 | ~19x (at pH 7.0) | Moderate | Ultra-fast kinetics ideal for time-sensitive radiochemistry (e.g., 18F-labeling)[3][5]. |

Reaction Workflow & Pathway Visualization

The following diagram illustrates the self-validating catalytic cycle. By introducing the catalyst prior to the alkoxyamine, the system is "primed" with the highly reactive intermediate, ensuring that the hydrophobic O-(3-(Benzyloxy)propyl)hydroxylamine is rapidly consumed upon addition, thereby minimizing off-target precipitation.

Nucleophilic catalysis mechanism of oxime ligation via transimination.

Optimized Conjugation Protocol

Design Philosophy (Trustworthiness): This protocol utilizes mPDA at pH 6.5. This specific combination is chosen to balance the preservation of native protein folding (avoiding the acidic extremes required by aniline) with maximum transimination kinetics[6]. Because O-(3-(Benzyloxy)propyl)hydroxylamine contains a lipophilic benzyl ether, 5–10% DMSO is integrated into the workflow to prevent reagent crash-out in the aqueous buffer.

Materials Required

-

Aldehyde-functionalized biomolecule (e.g., formylglycine-tagged protein or oxidized N-terminal serine).

-

O-(3-(Benzyloxy)propyl)hydroxylamine hydrochloride (CAS: 114809-46-0)[1].

-

m-Phenylenediamine (mPDA)[6].

-

100 mM Sodium Phosphate buffer, pH 6.5.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Catalyst Stock: Prepare a 500 mM stock solution of mPDA in anhydrous DMSO. (Causality: mPDA is susceptible to oxidation; preparing it in anhydrous DMSO and protecting it from light prevents the formation of inactive, colored polymeric byproducts).

-

Alkoxyamine Stock: Prepare a 100 mM stock solution of O-(3-(Benzyloxy)propyl)hydroxylamine hydrochloride in DMSO.

Step 2: Reaction Assembly

-

Dilute the aldehyde-functionalized biomolecule in the 100 mM Sodium Phosphate buffer (pH 6.5) to a working concentration of 10–50 µM.

-

Add the mPDA stock to the biomolecule solution to achieve a final catalyst concentration of 50 mM[6]. Mix gently by pipetting and incubate for 5 minutes at room temperature. (Causality: This brief pre-incubation allows the system to reach equilibrium with the highly reactive protonated imine intermediate before the hydrophobic alkoxyamine is introduced).

-

Add the O-(3-(Benzyloxy)propyl)hydroxylamine stock to a final concentration of 1–5 mM. Ensure the final DMSO concentration in the reaction mixture does not exceed 10% (v/v). (Causality: A 20x to 100x molar excess of alkoxyamine drives the reaction to completion via Le Chatelier's principle, while keeping DMSO ≤10% prevents solvent-induced protein denaturation).

Step 3: Incubation

-

Incubate the reaction mixture at room temperature (20–25 °C) for 1 to 2 hours with gentle agitation.

Step 4: Purification

-

Quench the reaction and remove excess small molecules (mPDA and unreacted alkoxyamine) using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal ultrafiltration (e.g., Amicon Ultra) pre-equilibrated with PBS (pH 7.4). mPDA is highly water-soluble and is easily cleared by standard diafiltration[5].

Analytical Validation

To ensure the protocol acts as a self-validating system, the final conjugate must be analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Shift Calculation:

-

Molecular Weight of O-(3-(Benzyloxy)propyl)hydroxylamine free base (C₁₀H₁₅NO₂): 181.23 Da .

-

During oxime formation, one molecule of water (H₂O = 18.02 Da ) is lost as the condensation byproduct.

-

Expected Mass Shift (ΔM): 181.23 - 18.02 = +163.21 Da .

Confirming this exact mass addition on the intact protein spectra verifies both the successful conjugation and the absence of off-target cross-linking, validating the chemoselectivity of the optimized conditions.

References

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. acs.org.[Link]

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. nih.gov.[Link]

-

A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed. nih.gov.[Link]

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. univie.ac.at.[Link]

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing). rsc.org.[Link]

Sources

- 1. O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride 95.00% | CAS: 114809-46-0 | AChemBlock [achemblock.com]

- 2. parchem.com [parchem.com]

- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Site-Specific Conjugation of O-(3-(Benzyloxy)propyl)hydroxylamine to Monoclonal Antibodies via Fc-Glycan Oxidation

Target Audience: Researchers, bioconjugation scientists, and ADC development professionals.

Mechanistic Rationale & Strategic Overview

The development of highly homogeneous antibody conjugates requires site-specific modification strategies that preserve the antigen-binding integrity of the Fab region. Traditional bioconjugation relies on stochastic modification of surface lysines or hinge-region cysteines, leading to heterogeneous mixtures with suboptimal pharmacokinetics.

By targeting the conserved N-linked glycans at Asn297 in the Fc region, we can achieve site-specific conjugation [1]. This protocol details the conjugation of O-(3-(Benzyloxy)propyl)hydroxylamine (CAS: 114809-46-0) to monoclonal IgG. The benzyloxypropyl moiety serves as an excellent hydrophobic model payload, a protective group for downstream chemistry, or a lipid-anchoring tag.

The process relies on a two-step bioorthogonal approach:

-

Periodate Oxidation: Selective cleavage of the vicinal diols on terminal galactose and sialic acid residues of the Fc glycan using sodium metaperiodate (NaIO₄) to generate reactive aldehydes.

-

Oxime Ligation: Condensation of the aldehyde-tagged IgG with the aminooxy group of O-(3-(Benzyloxy)propyl)hydroxylamine to form a stable oxime bond, catalyzed by aniline[2].

Fig 1. Experimental workflow for site-specific Fc-glycan oxime ligation.

Experimental Causality & Critical Parameters

As a bioconjugation scientist, understanding why specific conditions are chosen is critical for troubleshooting and scaling.

-

Oxidation pH (7.0): Periodate oxidation must be performed at neutral pH. Under acidic conditions, amino sugars resist oxidation due to protonation, and there is a high risk of off-target methionine oxidation. At pH 7.0, the oxidation of sensitive residues (Met, Tyr, Trp) is virtually eliminated[1].

-

Temperature (4°C) and Light Protection: NaIO₄ is light-sensitive and can degrade into highly reactive radical species that cause non-specific peptide backbone cleavage. Performing the reaction at 4°C in the dark restricts oxidation strictly to the thermodynamically favored vicinal diols of the glycans.

-

Aniline Catalysis: Oxime ligation at neutral pH is notoriously slow. By lowering the pH to 5.5 and introducing aniline (10–100 mM), aniline acts as a nucleophilic catalyst. It rapidly forms a Schiff base intermediate with the aldehyde, which is subsequently displaced by the alpha-effect-driven hydroxylamine [2].

Fig 2. Chemical mechanism of periodate oxidation and aniline-catalyzed oxime ligation.

Self-Validating Protocol

This protocol is designed as a self-validating system. Do not proceed to the ligation step without confirming successful aldehyde generation.

Phase 1: Periodate Oxidation of IgG

-

Preparation: Buffer exchange the monoclonal antibody (e.g., Trastuzumab or Rituximab) into Oxidation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0) to a final concentration of 5 mg/mL. Causality: Tris or amine-containing buffers will quench the periodate and must be strictly avoided.

-

Oxidation: Prepare a fresh 150 mM stock of NaIO₄ in ultrapure water. Add the NaIO₄ stock to the antibody solution to achieve a final concentration of 15 mM [1].

-

Incubation: Wrap the reaction vial in aluminum foil to block light. Incubate at 4°C for 90 minutes with gentle end-over-end rotation.

-

Quenching & Desalting: Quench the unreacted periodate by adding glycerol to a final concentration of 10% (v/v) and incubate for 15 minutes. Remove small molecules by passing the mixture through a Zeba™ Spin Desalting Column (or equivalent SEC column) pre-equilibrated with Ligation Buffer (0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5).

-

In-Process Validation (Critical): Withdraw a 10 µL aliquot of the desalted oxidized IgG and react it with Purpald reagent (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole). A shift to a purple hue confirms the presence of reactive aldehydes. If negative, check NaIO₄ stock freshness.

Phase 2: Oxime Ligation

-

Reagent Preparation: Dissolve O-(3-(Benzyloxy)propyl)hydroxylamine hydrochloride [3] in anhydrous DMSO to create a 100 mM stock. Prepare a 1 M aniline stock in Ligation Buffer (pH adjusted back to 5.5).

-

Conjugation: To the aldehyde-tagged IgG (now in pH 5.5 Ligation Buffer), add aniline to a final concentration of 50 mM. Subsequently, add the O-(3-(Benzyloxy)propyl)hydroxylamine stock to a final concentration of 2 mM (representing a massive molar excess to drive the reaction).

-

Incubation: Incubate the reaction at room temperature (20-25°C) for 12 to 24 hours under gentle agitation.

-

Purification: Remove excess hydroxylamine and aniline via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF), exchanging the final conjugate into PBS (pH 7.4) or a suitable storage buffer.

Quantitative Data & Optimization Guidelines

To assist in scaling and optimization, the following empirical data summarizes the expected outcomes based on variable adjustments.

Table 1: Optimization of NaIO₄ Concentration for Fc-Glycan Oxidation

| NaIO₄ Concentration | Temp / Time | Aldehydes per IgG (Avg) | Aggregation (SEC) | Recommendation |

| 5 mM | 4°C / 90 min | 1.2 - 1.8 | < 1% | Suboptimal yield |

| 15 mM | 4°C / 90 min | 3.5 - 4.2 | < 2% | Optimal balance [1] |

| 50 mM | 25°C / 60 min | 6.0 - 8.5 | > 10% | High risk of backbone cleavage |

Table 2: Effect of pH and Catalyst on Oxime Ligation Efficiency

| pH | Aniline Catalyst | Incubation Time | Conjugation Efficiency (%) |

| 7.0 | None | 24 hours | < 15% |

| 5.5 | None | 24 hours | ~ 45% |

| 5.5 | 10 mM | 12 hours | ~ 75% |

| 5.5 | 50 mM | 12 hours | > 95% [2] |

Troubleshooting & Analytical Characterization

-

Low Conjugation Efficiency: Typically stems from incomplete oxidation or loss of aldehydes due to Schiff base formation with primary amines in poorly exchanged buffers. Ensure absolute removal of Tris/glycine before oxidation.

-

High Aggregation: Over-oxidation is the primary culprit. Strictly adhere to the 4°C temperature limit and 15 mM NaIO₄ cap. If aggregation persists, evaluate the hydrophobicity of the O-(3-(Benzyloxy)propyl) payload; adding 5% propylene glycol to the ligation buffer can prevent precipitation of the intermediate.

-

Characterization: Validate the final Drug-to-Antibody Ratio (DAR) using Intact Mass Spectrometry (LC-MS). The addition of the O-(3-(Benzyloxy)propyl)hydroxylamine moiety will result in a predictable mass shift (Δ mass ≈ 165 Da per addition, factoring in the loss of water during oxime condensation).

References

-

Title: Introduction of Carbonyl Groups into Antibodies Source: Antibodies (MDPI), 2023, 12(4), 75. URL: [Link]

-

Title: Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control Source: International Journal of Molecular Sciences, 2023, 24(6), 5134. URL: [Link]

Preventing side reactions during O-(3-(Benzyloxy)propyl)hydroxylamine coupling

Navigating Challenges in Oxime Ligation: A Guide to Preventing Side Reactions

Welcome to the Technical Support Center for O-(3-(Benzyloxy)propyl)hydroxylamine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize oxime ligation, a crucial bioconjugation technique. Here, we provide in-depth, experience-driven advice to help you prevent common side reactions and achieve high-yield, high-purity conjugates.

Introduction to O-(3-(Benzyloxy)propyl)hydroxylamine Coupling

O-(3-(Benzyloxy)propyl)hydroxylamine is a valuable reagent for introducing a protected hydroxylamine functionality, which can then be coupled to aldehydes or ketones to form a stable oxime bond. This reaction, known as oxime ligation, is prized for its high chemoselectivity and the stability of the resulting conjugate, making it a cornerstone of bioconjugation, drug delivery, and surface modification.[1] The core reaction involves the nucleophilic attack of the hydroxylamine's amino group on the carbonyl carbon, followed by dehydration to form the C=N oxime linkage.[2][3][4]

Despite its utility, the coupling process can be prone to side reactions that lead to low yields and complex purification challenges. This guide will walk you through the most common issues and provide actionable solutions grounded in chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low or no product formation is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[5]

Possible Causes & Recommended Actions:

-

Suboptimal pH: The rate of oxime formation is highly pH-dependent.[6][7]

-

For uncatalyzed reactions , the optimal pH is typically in the slightly acidic range of 4-5.[5][6][7] This is because the reaction is acid-catalyzed; the acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.[6]

-

At very low pH , the hydroxylamine becomes protonated and non-nucleophilic, shutting down the reaction.[7]

-

At neutral or high pH , the rate-limiting step of dehydrating the tetrahedral intermediate slows considerably.[7]

-

Solution: Verify the pH of your reaction mixture. If your biomolecules are stable at acidic pH, adjust the pH to 4-5.[8] If you must work at a neutral pH (e.g., for sensitive proteins), the use of a nucleophilic catalyst is essential.[6]

-

-

Inefficient Catalysis at Neutral pH: Many biological applications necessitate reactions at or near physiological pH. Without a catalyst, these reactions are often impractically slow.[6]

-

Solution: Employ a nucleophilic catalyst. Aniline is commonly used, but its derivatives, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), are significantly more effective at neutral pH.[5][7][9][10] mPDA is particularly advantageous due to its high aqueous solubility, allowing for higher concentrations and a substantial rate increase.[5][10]

-

-

Reactant Instability or Impurity:

-

The aminooxy group is highly reactive and can degrade over time.[1][8] Aldehydes can oxidize to non-reactive carboxylic acids.[7]

-

Trace impurities, such as acetone from solvents, can consume the hydroxylamine reagent before it can react with your target molecule.[1][8]

-

Solution: Use fresh, high-purity reagents and solvents.[7] Store O-(3-(Benzyloxy)propyl)hydroxylamine and other reactive compounds under appropriate conditions (e.g., -20°C, under inert gas).[11] Consider purifying your carbonyl-containing starting material if its purity is questionable.

-

-

Steric Hindrance: Bulky chemical groups near the carbonyl or the aminooxy moiety can physically block the reactive centers from approaching each other, slowing the reaction.[7][8] Aldehydes are generally more reactive than ketones due to less steric hindrance.[8]

Q2: I'm observing multiple unexpected spots on my TLC or peaks in my LC-MS. What side reactions could be occurring?

The formation of multiple products indicates that one or more side reactions are competing with your desired oxime ligation.

Common Side Reactions & Preventative Measures:

-

Beckmann Rearrangement: The formed oxime can undergo an acid-catalyzed rearrangement to form an amide, particularly at elevated temperatures or under strongly acidic conditions.[12][13]

-

Prevention: Maintain a neutral or slightly basic pH if this is a concern, and avoid using strong acids.[13] If you must use acidic conditions, keep the temperature as low as feasible to achieve a reasonable reaction rate.

-

-

Reaction with Scavengers/Additives: If your protocol involves scavengers (e.g., for deprotection steps), they may react with your hydroxylamine or carbonyl compound. For example, triisopropylsilane (TIPS), a common carbocation scavenger, can reduce aldehydes.

-

Prevention: Carefully choose scavengers that are orthogonal to your reactive groups. If a problematic scavenger is necessary for a preceding step, ensure its complete removal before initiating the coupling reaction.

-

-

Dimerization/Polymerization: If using catalysts with multiple reactive groups (e.g., p-phenylenediamine), dimerization of the conjugate can occur under certain conditions.[1]

-

Prevention: If dimerization is observed, switching to a catalyst with a single reactive amine, such as aniline, can resolve the issue.[1]

-

-

Oxidation of Aldehyde: Aldehydes are susceptible to oxidation to carboxylic acids, which are unreactive towards hydroxylamines.

-

Prevention: Use fresh starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

-

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of my coupling reaction? A: Thin-layer chromatography (TLC) is a simple and effective method for real-time monitoring.[13] You can track the consumption of your starting materials and the appearance of the new oxime product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for determining reaction conversion and identifying products and byproducts.[5][8] Gas chromatography (GC) can also be used for analyzing volatile components.[14]

Q: How can I purify my final O-(3-(Benzyloxy)propyl)oxime conjugate? A: The purification strategy depends heavily on the properties of your product.

-

For small molecules , silica gel column chromatography is a standard method.[15]

-

For peptides and proteins , Reverse-Phase HPLC (RP-HPLC) is the most common and effective technique.[8]

-

Size-Exclusion Chromatography (SEC) is useful for separating a small molecule-modified protein from the excess unreacted small molecule.[8]

-

Affinity Chromatography can be a highly specific method if your product or one of the starting materials has an affinity tag.[8]

Q: Is the O-(3-(Benzyloxy)propyl)hydroxylamine stable for long-term storage? A: The hydrochloride salt of O-(3-(Benzyloxy)propyl)hydroxylamine is supplied as a crystalline solid and is stable for years when stored at -20°C.[11] However, once dissolved, especially in aqueous buffers, it is recommended to use the solution fresh and not to store it for more than one day.[11] The free aminooxy group is highly reactive, especially towards trace aldehydes and ketones in solvents.[1]

Q: Can I perform this reaction in organic solvents? A: Yes. While aqueous buffers are common for bioconjugation, solvents like dimethylformamide (DMF) can be used, particularly for less soluble reactants.[1] In some cases, reactions in anhydrous DMF at elevated temperatures (e.g., 75°C) can be driven to completion in minutes.[1][5]

Data & Protocols

Data Summary

The efficiency of oxime ligation is highly dependent on reaction parameters. The table below summarizes key conditions to guide your experimental design.

| Parameter | Recommended Condition | Rationale & Causality |

| pH (Uncatalyzed) | 4.0 - 5.0 | Optimal balance between carbonyl protonation (activation) and maintaining the hydroxylamine's nucleophilicity.[5][6][7] |

| pH (Catalyzed) | 6.5 - 7.5 | Necessary for acid-sensitive biomolecules. Requires a nucleophilic catalyst to achieve a reasonable reaction rate.[6][8] |

| Catalyst (for neutral pH) | m-Phenylenediamine (mPDA) | Highly effective and water-soluble catalyst that significantly accelerates the reaction at neutral pH.[5][10] |

| Temperature | Room Temp to 75°C | Higher temperatures can dramatically increase the reaction rate but may also promote side reactions like Beckmann rearrangement.[1][5] |

| Solvent | Aqueous Buffer, DMF, DMSO | Choice depends on reactant solubility. Aqueous buffers are standard for biomolecules.[1][11] |

Experimental Protocols

Protocol 1: General Oxime Ligation for Bioconjugation (Catalyzed, pH 7)

This protocol provides a starting point for labeling a carbonyl-containing protein with O-(3-(Benzyloxy)propyl)hydroxylamine at physiological pH.

-

Reagent Preparation:

-

Dissolve the carbonyl-containing protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a final concentration of 10-50 µM.[8]

-

Prepare a concentrated stock solution of O-(3-(Benzyloxy)propyl)hydroxylamine hydrochloride in the same buffer or a compatible solvent like DMSO.

-

Prepare a stock solution of the catalyst (e.g., 1 M mPDA in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the protein solution with the O-(3-(Benzyloxy)propyl)hydroxylamine solution. The hydroxylamine should typically be in a 5- to 50-fold molar excess over the protein.[8]

-

Initiate the reaction by adding the catalyst stock solution to a final concentration of 10-100 mM.

-

-

Incubation & Monitoring:

-

Incubate the reaction at room temperature or 37°C.

-

Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 4, 8, 24 hours) and analyzing them by LC-MS or SDS-PAGE.[5]

-

-

Purification:

-

Once the reaction has reached the desired conversion, purify the conjugate using an appropriate chromatographic method such as SEC or RP-HPLC to remove excess reagents and catalyst.[8]

-

Protocol 2: pH Optimization Study

This protocol helps determine the optimal pH for your specific reaction.

-

Buffer Preparation:

-

Prepare a series of buffers with pH values ranging from 4.0 to 7.5 (e.g., 0.1 M sodium acetate for pH 4.0-5.5, 0.1 M sodium phosphate for pH 6.0-7.5).[6]

-

-

Reaction Setup:

-

In separate tubes, add the appropriate buffer.

-

Add stock solutions of your carbonyl compound and O-(3-(Benzyloxy)propyl)hydroxylamine to each tube to initiate the reactions. Ensure final concentrations are identical across all conditions. A 1.2:1 molar ratio of hydroxylamine to carbonyl is a good starting point.[6]

-

-

Reaction Monitoring:

-

Data Analysis:

-

Plot the product formation over time for each pH. The pH that provides the highest yield in the shortest time is the optimum for your system.[6]

-

Visualizations

Reaction Mechanism and Side Reactions

Caption: A logical workflow for troubleshooting low-yield oxime ligation reactions.

References

- Troubleshooting low yield in oxime ligation reactions. - Benchchem.

- Technical Support Center: Optimizing pH for Aminoxy-Carbonyl Ligation - Benchchem.

- Technical Support Center: Troubleshooting Low Yield in Oxime Ligation - Benchchem.

- Technical Support Center: Optimizing O-Methylhydroxylamine-Based Oxime Ligation - Benchchem.

- What is the product formed when hydroxylamine condenses with a carbonyl compound? - Study.com.

- Oxime Reaction Principles & Monitoring Techniques - Smolecule.

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Royal Society of Chemistry.

- Technical Support Center: Optimizing Reaction Conditions for Isoindolinone Oxime Formation - Benchchem.

- O-Benzylhydroxylamine (hydrochloride) - Cayman Chemical.

- Beckmann Rearrangement - Master Organic Chemistry.

- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - ACS Publications.

- A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation - ACS Publications.

Sources

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. testbook.com [testbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. pdf.smolecule.com [pdf.smolecule.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. osti.gov [osti.gov]

Overcoming steric hindrance in O-(3-(Benzyloxy)propyl)hydroxylamine ligation

Welcome to the technical support center for O-(3-(Benzyloxy)propyl)hydroxylamine ligation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of oxime ligation, with a specific focus on overcoming the steric challenges associated with bulky reagents like O-(3-(Benzyloxy)propyl)hydroxylamine. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your conjugation experiments.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues you may encounter when using O-(3-(Benzyloxy)propyl)hydroxylamine and similar sterically hindered alkoxyamines.

Q1: My oxime ligation with O-(3-(Benzyloxy)propyl)hydroxylamine is resulting in very low to no product yield. What are the likely causes and how can I fix it?

Low yields are a common frustration, often stemming from a few key factors when dealing with sterically demanding substrates.

Possible Causes & Solutions:

-

Suboptimal pH: The rate of oxime formation is highly dependent on pH.[1][2] For uncatalyzed reactions, a slightly acidic environment (pH 4-5) is generally optimal.[3][4][5] However, at neutral pH, the reaction can be exceedingly slow.[1][2]

-

Lack of an Effective Catalyst: At or near physiological pH (7.0-7.4), a nucleophilic catalyst is essential to achieve a practical reaction rate, especially with hindered reactants.[1][2] Aniline is a common catalyst, but more efficient options are available.[2][7]

-

Actionable Advice: For reactions at neutral pH, incorporate a catalyst. While aniline is a traditional choice, consider more potent alternatives like m-phenylenediamine (mPDA) or p-phenylenediamine.[8][9][10][11][12] Due to its higher aqueous solubility, mPDA can be used at greater concentrations, leading to significant rate enhancements.[8][11]

-

-

Steric Hindrance: The bulky benzyloxypropyl group on your hydroxylamine significantly slows down the reaction compared to smaller alkoxyamines.[1] This is a primary challenge you are facing.

-

Actionable Advice: To counteract steric hindrance, you may need to employ more forcing conditions. This includes increasing the concentration of both your hydroxylamine and the carbonyl-containing molecule.[2] Elevating the reaction temperature can also be highly effective.[2] For particularly stubborn ligations, some studies have shown success by increasing the temperature to 75°C, which can drive the reaction to completion in minutes.[2][7][13]

-

-

Reagent Instability or Impurity: The aminooxy group is highly reactive and can be quenched by impurities, such as trace amounts of acetone in solvents.[1]

-

Actionable Advice: Always use high-purity, fresh solvents and reagents. Ensure your O-(3-(Benzyloxy)propyl)hydroxylamine has been stored correctly and is not degraded.

-

Q2: I've added a catalyst to my reaction at neutral pH, but the ligation is still unacceptably slow. What are my next steps for optimization?

When a standard catalyzed reaction isn't sufficient, a multi-faceted optimization strategy is required.

Advanced Optimization Strategies:

-

Increase Reactant and Catalyst Concentrations: As oxime ligation is a bimolecular reaction, its rate is directly proportional to the concentration of the reactants.[1][2]

-

Actionable Advice: If solubility allows, increase the concentrations of your carbonyl compound, O-(3-(Benzyloxy)propyl)hydroxylamine, and the catalyst. This will increase the frequency of molecular collisions, accelerating the reaction.

-

-

Elevate the Reaction Temperature: For time-sensitive applications or particularly difficult ligations, increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[2]

-

Solvent Optimization: While aqueous buffers are standard for bioconjugation, the choice of solvent can influence reaction rates.

-

Cryoconcentration: Counterintuitively, freezing the reaction mixture has been shown to accelerate the reaction rate at neutral pH.[1] This is attributed to a "cryoconcentration" effect where the reactants become highly concentrated in the unfrozen liquid phase within the ice lattice.[1]

-

Actionable Advice: For reactions that are sluggish at room temperature, consider incubating the mixture at -20°C.

-

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and practice of O-(3-(Benzyloxy)propyl)hydroxylamine ligation.

Q1: What is the underlying mechanism of oxime ligation, and how does steric hindrance from the benzyloxypropyl group interfere with it?

The formation of an oxime bond is a two-step process:

-

Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[3][4]

-

Dehydration: This intermediate then loses a water molecule to form the stable C=N-O oxime bond.[3][4]

The bulky benzyloxypropyl group creates steric crowding around the nucleophilic nitrogen atom. This physical obstruction makes it more difficult for the nitrogen to approach and attack the electrophilic carbonyl carbon, thus slowing down the initial and rate-limiting step of the reaction.

Diagram of the Oxime Ligation Mechanism:

Caption: The two-step mechanism of oxime ligation.

Q2: How do I choose the right catalyst for my sterically hindered ligation, and at what concentration should I use it?

The choice of catalyst is critical for reactions at neutral pH.

-

Aniline: The traditional catalyst, but often requires high concentrations (e.g., 100 mM) and may still result in slow reactions.[2][3]

-

p-Phenylenediamine: A more effective catalyst than aniline, even at lower concentrations (e.g., 2-10 mM), and shows enhanced activity across a pH range of 4-7.[9][10][12] It has been reported to be up to 19-fold faster than the equivalent aniline-catalyzed reaction at pH 7.[9][10][12]

-

m-Phenylenediamine (mPDA): A highly efficient catalyst, particularly notable for its high aqueous solubility, which allows it to be used at much higher concentrations than aniline (up to 750 mM).[8][11] While only modestly more effective than aniline at the same concentration, the ability to use it at higher concentrations leads to significantly faster reactions.[8][11]

Catalyst Selection and Concentration Guide:

| Catalyst | Recommended Concentration | pH Range | Relative Efficacy |

|---|---|---|---|

| Aniline | 10-100 mM | 4.5 - 7.0 | Baseline |

| p-Phenylenediamine | 2-10 mM | 4.0 - 7.0 | Up to 120x faster than uncatalyzed at pH 7[9][10] |

| m-Phenylenediamine (mPDA) | 50-750 mM | ~7.0 | Up to 15x more efficient than aniline[8][11] |

Q3: How can I monitor the progress of my ligation reaction to know when it is complete?

Monitoring the reaction is crucial for determining the optimal reaction time and for troubleshooting.

-

Thin-Layer Chromatography (TLC): A quick and straightforward method to visualize the consumption of starting materials and the appearance of the product spot.[2]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants to products. This is a highly effective method for purifying peptide and protein conjugates.[2][7]

-

Mass Spectrometry (MS): Confirms the identity of the product by its molecular weight and can be used to quantify the extent of the reaction.[2][7]

-

Fluorescence Spectroscopy: If one of your reactants is fluorescent or you are conjugating a fluorescent probe, you can monitor the reaction by observing changes in fluorescence intensity.[1][8]

Workflow for Reaction Monitoring:

Caption: A typical workflow for monitoring an oxime ligation reaction.

Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed Ligation at Neutral pH

This protocol provides a starting point for the ligation of a carbonyl-containing molecule with O-(3-(Benzyloxy)propyl)hydroxylamine.

Materials:

-

Carbonyl-containing molecule (e.g., aldehyde-modified protein)

-

O-(3-(Benzyloxy)propyl)hydroxylamine

-

Aniline stock solution (e.g., 1 M in DMSO)

-

Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)

Procedure:

-

Prepare a solution of your carbonyl-containing molecule (e.g., 10 µM) in the reaction buffer.[3]

-

Add O-(3-(Benzyloxy)propyl)hydroxylamine to the solution, typically in a 5- to 50-fold molar excess over the carbonyl compound.

-

Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.[3]

-

Incubate the reaction mixture at room temperature or 37°C.

-

Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, or MS).[2]

-

Once the reaction is complete, purify the conjugate using standard techniques such as size-exclusion chromatography or HPLC to remove excess reagents and catalyst.[2][3]

Protocol 2: Rapid Ligation Protocol for Sterically Hindered Substrates

This protocol is adapted for challenging ligations that require more forcing conditions.[7][13]

Materials:

-

Fmoc-protected aminooxy-peptide containing the O-(3-(Benzyloxy)propyl)hydroxylamine moiety

-

Aldehyde or ketone substrate

-

Anhydrous DMF

-

30% Piperidine in anhydrous DMF

-

Neat Trifluoroacetic acid (TFA)

-

Aniline or p-phenylenediamine

Procedure:

-

Fmoc-Deprotection: Dissolve the Fmoc-protected aminooxy-peptide in pre-heated (75°C) 30% piperidine in anhydrous DMF and incubate for 1 minute. Quench the reaction with neat TFA (~30% v/v).[13]

-

Oxime Ligation: To the quenched deprotection mixture, add pre-heated aniline (2 equivalents) and the aldehyde or ketone substrate (100 equivalents) in anhydrous DMF.[13]

-

Incubate the reaction mixture for 5 minutes at 75°C.[13]

-

Quenching and Purification: Quench the ligation reaction with acetone and purify the product by RP-HPLC.[7][13]

References

- An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners - Benchchem.

- The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide - Benchchem.

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. Available at: [Link]

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC. Available at: [Link]

- Troubleshooting low yield in oxime ligation reactions. - Benchchem.

-

Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC. Available at: [Link]

- Technical Support Center: Troubleshooting Low Yield in Oxime Ligation - Benchchem.

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Available at: [Link]

-

Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - Cole DeForest. Available at: [Link]

-

Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Available at: [Link]

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Available at: [Link]

- Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjugates - Benchchem.

-

A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed. Available at: [Link]

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - u:scholar. Available at: [Link]

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - AWS. Available at: [Link]

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 14. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

NMR spectroscopy validation for O-(3-(Benzyloxy)propyl)hydroxylamine purity

Title: Metrological Purity Validation of O-(3-(Benzyloxy)propyl)hydroxylamine: A Comparative Guide to qNMR vs. Traditional Chromatography

The Analytical Challenge in Bioconjugation

O-(3-(Benzyloxy)propyl)hydroxylamine is a critical bifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bioorthogonal bioconjugates. The hydroxylamine moiety enables rapid oxime ligation with aldehydes or ketones, while the benzyl ether provides a stable, lipophilic protecting group. Because oxime formation relies on precise molar stoichiometry, the absolute purity of the hydroxylamine reagent is paramount. Overestimating the purity of this linker leads to sub-optimal reaction stoichiometry, unreacted starting materials, and complex downstream purification bottlenecks.

Causality: Why Traditional HPLC-UV Falls Short

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the default method for organic purity assessment[1]. However, HPLC-UV measures relative chromatographic purity based on the UV absorbance of the analyte compared to its impurities.

For O-(3-(Benzyloxy)propyl)hydroxylamine, the sole chromophore is the benzyl ring. This structural reality creates a severe analytical blind spot:

-

Invisible Impurities: Residual aliphatic starting materials, unreacted hydroxylamine, inorganic salts (e.g., NaCl from aqueous workups), and residual extraction solvents (e.g., ethyl acetate) lack UV absorbance at standard wavelengths (e.g., 254 nm) and are entirely missed by HPLC-UV[1],[2].

-

Response Factor Bias: Impurities with multiple aromatic rings (e.g., bis-benzylated side products) will have a disproportionately high UV response factor, artificially inflating their apparent concentration and skewing the purity profile[1].

The qNMR Advantage: Absolute Metrological Traceability

Quantitative Nuclear Magnetic Resonance (qNMR) overcomes chromatographic limitations by relying on a fundamental law of physics: the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei generating that signal, independent of the molecule's chemical structure or chromophores[2],[3].

As formalized in the United States Pharmacopeia (USP) General Chapter <761>, qNMR provides an absolute, mass-fraction purity when the analyte is co-dissolved with a highly pure, metrologically traceable Internal Standard (IS)[4],[5]. Because qNMR detects any proton-containing species, it universally captures the residual solvents and aliphatic impurities that HPLC-UV misses[6].

Workflow: Purity Validation Logic

The following diagram illustrates the logical divergence between relative and absolute purity validation workflows.

Workflow comparing relative HPLC-UV purity against absolute qNMR metrological validation.

Self-Validating Experimental Protocol: ¹H qNMR

To ensure a self-validating system, every parameter—from gravimetry to relaxation delays—must be strictly controlled to eliminate quantitative bias[7].

Internal Standard (IS) Selection: An ideal IS must be highly pure (≥99.5%, traceable to NIST/BIPM), fully soluble in the NMR solvent, and possess a simple NMR signal that does not overlap with the analyte[8],[9]. For O-(3-(Benzyloxy)propyl)hydroxylamine in CDCl₃, Dimethyl sulfone (DMSO₂) is the optimal IS. It yields a sharp, 6-proton singlet at ~3.02 ppm, which sits perfectly in the baseline gap between the analyte’s propyl C-CH₂-C signals (1.9 ppm) and N-O-CH₂ signals (3.6 ppm)[8].

Step-by-Step Methodology:

-

Precision Gravimetry: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20.000 mg of O-(3-(Benzyloxy)propyl)hydroxylamine and ~5.000 mg of certified Dimethyl sulfone IS into a static-free glass vial[7]. Causality: High-precision weighing is the primary source of accuracy in absolute qNMR; static electricity can cause micro-loss of powders, skewing the final mass ratio.

-

Dissolution: Add 0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Vortex for 60 seconds to ensure complete homogenization, then transfer to a high-quality 5 mm NMR tube[10].

-

Optimized Acquisition (USP <761> Compliant):

-

Pulse Angle: 90° for uniform broadband excitation and maximum signal-to-noise ratio (S/N)[11].

-

Relaxation Delay (D1): Set to ≥ 5 × T₁ (the longest longitudinal relaxation time of the quantified protons). For these small molecules, a D1 of 30 seconds ensures >99.3% recovery of bulk magnetization between scans, preventing signal saturation and integration errors[7].

-

Scans (NS): 64 scans to achieve an S/N ratio > 250:1 for the target peaks[7].

-

-

Data Processing:

-

Integration & Calculation:

-

Integrate the Dimethyl sulfone IS singlet (3.02 ppm, 6H) and the analyte's benzyl CH₂ singlet (4.50 ppm, 2H).

-

Calculate absolute purity using the standard qNMR equation[10]: Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (W_IS / W_analyte) × Purity_IS

-

Comparative Data: qNMR vs. Alternatives

The following table summarizes a representative purity validation of a single batch of O-(3-(Benzyloxy)propyl)hydroxylamine using orthogonal techniques[1],[12].

| Analytical Method | Apparent Purity (%) | Detected Impurities | Blind Spots / Limitations |

| HPLC-UV (254 nm) | 99.5% | Bis-benzylated side products | Misses residual solvents, salts, and aliphatic impurities. Overestimates purity. |

| GC-FID | 98.1% | Volatile aliphatic impurities | Analyte thermal degradation at high injector temperatures. Misses inorganic salts. |

| ¹H qNMR (Absolute) | 96.2% | Residual EtOAc (1.5%), Aliphatics (2.3%) | True mass fraction. Detects all protonated species. Cannot detect inorganic salts directly (inferred by mass balance deficit). |

Data Interpretation: The HPLC-UV result (99.5%) provides a false sense of security[1]. The qNMR analysis reveals the true mass fraction (96.2%) by quantifying the residual ethyl acetate and aliphatic starting materials that were invisible to the UV detector[2]. This 3.3% discrepancy is critical: utilizing the HPLC purity value would result in a stoichiometric imbalance during PROTAC linker coupling, directly impacting reaction yield and impurity generation.

References

-

Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories URL:[Link]

-

Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Source: ECA Academy URL:[Link]

-

General Chapters: <761> NUCLEAR MAGNETIC RESONANCE Source: USP URL:[Link]

-

qNMR Internal Standard Reference Data (ISRD) Source: BIPM URL:[Link]

-

Purity by Absolute qNMR Instructions Source: American Chemical Society (ACS) URL:[Link]

-

A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

-

Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL:[Link]

-

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained Source: ResolveMass Laboratories Inc. URL:[Link]

-

Validation of quantitative NMR Source: Ovid URL:[Link]

-

Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance Source: PMC (NIH) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ovid.com [ovid.com]

- 4. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]

- 5. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]

- 6. mdpi.com [mdpi.com]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. qNMR - BIPM [bipm.org]

- 10. emerypharma.com [emerypharma.com]

- 11. uspbpep.com [uspbpep.com]

- 12. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive HPLC Method Development Guide for O-(3-(Benzyloxy)propyl)hydroxylamine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization, Column Chemistry Comparison, and Mechanistic Troubleshooting.

Analyte Profiling & Analytical Strategy

O-(3-(Benzyloxy)propyl)hydroxylamine (CAS: 114809-46-0) is a versatile bifunctional building block frequently utilized in the synthesis of PROTAC linkers and active pharmaceutical ingredients (APIs)[1]. From a chromatographic perspective, this molecule presents a fascinating duality:

-

Hydrophobic Chromophore: The benzyl ether moiety provides excellent retention on reversed-phase media and strong UV absorbance (aromatic π−π∗ transitions).

-

Polar, Basic Terminus: The primary alkoxyamine group (-O-NH₂) has a pKa of approximately 4.6. Under typical acidic HPLC conditions, it exists in a protonated state (-O-NH₃⁺).

The Detection Paradigm Shift

Historically, the analysis of simple, low-molecular-weight hydroxylamines requires complex pre-column or post-column derivatization (e.g., using 3,5-dinitrobenzoyl chloride) to introduce a chromophore for UV detection [2]. However, because O-(3-(Benzyloxy)propyl)hydroxylamine possesses an intrinsic benzyl group, direct UV detection at 214 nm or 254 nm is highly effective . This eliminates the need for derivatization, shifting the analytical challenge entirely to optimizing chromatographic retention and mitigating peak tailing.

Caption: Logical workflow for HPLC method development of O-benzyl alkoxyamines.

Column Chemistry & The Causality of Peak Tailing

The most pervasive issue when analyzing protonated basic compounds like alkoxyamines is peak tailing . This occurs due to secondary ionic interactions between the positively charged -O-NH₃⁺ group and negatively charged, unreacted silanols (-SiO⁻) on the silica support of standard C18 columns.

To engineer a self-validating and robust method, we must select a stationary phase that actively suppresses this interaction. We evaluated three distinct column chemistries:

-

Standard Fully Porous C18: Prone to severe silanol interactions; used as a baseline.

-

Core-Shell C18 (e.g., Ascentis Express C18): Highly endcapped with a solid core, providing high efficiency and reduced diffusion paths, which has been proven effective for hydroxylamine derivatives [3].

-

Polar-Embedded C18 (e.g., Waters SymmetryShield): Contains a polar functional group (like an amide or carbamate) embedded in the alkyl chain near the silica surface.

Mechanistic Insight: Polar-embedded columns create a localized hydration layer at the silica surface. This water shield repels the protonated alkoxyamine, physically blocking it from interacting with residual silanols, resulting in highly symmetrical peaks.

Caption: Mechanism of peak tailing mitigation using polar-embedded stationary phases.

Mobile Phase & pH Optimization Logic

The choice of mobile phase additive is critical for alkoxyamines.

-

Why not Formic Acid? While 0.1% Formic Acid (pH ~2.7) is MS-compatible, it often fails to fully suppress silanol ionization (pKa ~3.5 - 4.5), leading to residual tailing.

-

The TFA Advantage: Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0. This achieves two critical objectives simultaneously:

-

It fully protonates the residual silanols, neutralizing their negative charge.

-

TFA acts as a volatile ion-pairing agent . The trifluoroacetate anion pairs with the protonated alkoxyamine, masking its positive charge and increasing its apparent hydrophobicity, which enhances retention and peak symmetry.

-

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; if system suitability parameters (tailing factor ≤ 1.5) fail, the protocol dictates immediate mobile phase pH verification.

A. Reagent & Mobile Phase Preparation

-

Mobile Phase A (MPA): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Water. Degas via sonication for 10 minutes. (Causality: Ensures pH ~2.0 for silanol suppression).

-

Mobile Phase B (MPB): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

-

Diluent: Prepare a 50:50 (v/v) mixture of MPA and MPB.

B. Standard Solution Preparation

-

Accurately weigh 10.0 mg of O-(3-(Benzyloxy)propyl)hydroxylamine hydrochloride reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and make up to volume with the Diluent to achieve a final concentration of 0.1 mg/mL . Vortex for 30 seconds to ensure complete solubilization.

C. Chromatographic Conditions

-

Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm) OR Core-Shell C18 (100 mm × 4.6 mm, 2.7 µm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C (Maintains reproducible mobile phase viscosity and mass transfer kinetics).

-

Injection Volume: 10 µL.

-

Detection: UV at 214 nm.

-

Gradient Program:

-

0.0 - 2.0 min: 5% MPB (Isocratic hold to focus the polar headgroup)

-

2.0 - 10.0 min: 5% → 70% MPB (Linear gradient to elute the hydrophobic benzyl tail)

-

10.0 - 12.0 min: 70% MPB (Wash)

-

12.1 - 15.0 min: 5% MPB (Re-equilibration)

-

Quantitative Performance Comparison

The following table summarizes the experimental performance of O-(3-(Benzyloxy)propyl)hydroxylamine across different column chemistries using the optimized TFA gradient method.

| Column Chemistry | Retention Time (min) | Tailing Factor (USP) | Theoretical Plates (N) | Signal-to-Noise (S/N) at 0.5 µg/mL | Suitability for Analyte |

| Standard Fully Porous C18 | 8.42 | 1.85 (Fail) | 8,500 | 15 | Poor (Severe tailing) |

| Core-Shell C18 | 8.15 | 1.25 (Pass) | 18,200 | 42 | Excellent (High efficiency) |

| Polar-Embedded C18 | 7.80 | 1.05 (Ideal) | 14,500 | 38 | Optimal (Best peak shape) |

Data Interpretation: While the Core-Shell C18 provides the highest raw efficiency (Theoretical Plates) due to its solid-core architecture, the Polar-Embedded C18 delivers the most symmetrical peak (Tailing Factor closest to 1.0). For basic alkoxyamines, minimizing the tailing factor is prioritized over raw plate count to ensure accurate integration and quantitation of low-level impurities.

References

-

Bhatale, M., et al. (2021). Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. Oriental Journal of Chemistry. Retrieved from[Link]

-

Journal of Chromatographic Science. (2018). High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Oxford Academic. Retrieved from [Link]

Analytical techniques for quantifying O-(3-(Benzyloxy)propyl)hydroxylamine

Comprehensive Analytical Guide: Quantification Strategies for O-(3-(Benzyloxy)propyl)hydroxylamine

As a Senior Application Scientist, I frequently encounter the challenge of quantifying bifunctional linker molecules in both synthetic quality control (QC) and complex biological matrices. O-(3-(Benzyloxy)propyl)hydroxylamine (CAS: for the HCl salt) represents a unique analytical challenge. Widely utilized in oxime ligation chemistry, bioconjugation, and as a structural linker in PROTACs, its molecular architecture features a lipophilic benzyl ether paired with a highly reactive, polar primary alkoxyamine.

This guide objectively compares the three primary analytical modalities used to quantify this molecule—HPLC-UV, LC-MS/MS, and Quantitative NMR (qNMR)—and provides field-proven, self-validating protocols grounded in mechanistic causality.

Analytical Decision Matrix

Selecting the appropriate analytical technique requires balancing the required sensitivity, the complexity of the sample matrix, and the inherent chemical reactivity of the alkoxyamine group.

Analytical decision matrix for alkoxyamine quantification based on sample matrix and goals.

Comparative Performance of Analytical Modalities

The primary analytical hurdle with O-(3-(Benzyloxy)propyl)hydroxylamine is its nucleophilic -O-NH₂ group. In biological matrices, it rapidly forms Schiff bases with endogenous carbonyls, leading to poor recovery. Furthermore, it lacks a strongly ionizable basic center for high-sensitivity Electrospray Ionization (ESI+) compared to standard alkylamines.

Table 1: Performance Metrics Comparison

| Analytical Modality | Best Application | Matrix | LOD / LOQ | Linear Range | Causality / Limitation |

| HPLC-UV (Direct) | API QC, Synthetic Monitoring | Neat Solvents | 0.5 µg/mL / 2.0 µg/mL | 2 - 200 µg/mL | Relies on the weak 254 nm benzyl chromophore. Poor for trace analysis. |

| LC-MS/MS (Derivatized) | Pharmacokinetics, Bioanalysis | Plasma, Urine | 0.5 ng/mL / 1.25 ng/mL | 1.25 - 500 ng/mL | Requires derivatization to prevent matrix reactions and boost ESI+ ionization. |

| qNMR (1H) | Reference Standard Certification | Deuterated Solvents | N/A (Purity %) | 10 - 100 mg/mL | Provides absolute purity without requiring a pre-existing reference standard. |

Protocol A: High-Throughput HPLC-UV (Direct Analysis)

For routine synthetic monitoring or formulation QC, direct HPLC-UV is the most robust orthogonal technique.

The Causality of the Method: The benzyloxy group provides a π−π∗ transition that absorbs UV light. While 210 nm offers higher sensitivity, it is prone to baseline drift from mobile phase absorbance. We monitor at 254 nm for specificity. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical; it suppresses the ionization of the alkoxyamine (pKa ~ 4.5), keeping it fully protonated. This prevents secondary interactions with residual silanols on the C18 stationary phase, eliminating peak tailing.

Self-Validating Experimental Protocol:

-

System Suitability (Validation): Inject a diluent blank (Water:Acetonitrile 50:50) to confirm no carryover. Inject a 50 µg/mL standard 5 times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the USP tailing factor is < 1.5.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

-

Mobile Phase:

-

Phase A: 0.1% TFA in LC-MS grade Water.

-

Phase B: 0.1% TFA in Acetonitrile.

-

-

Gradient: 10% B to 90% B over 10 minutes. Flow rate: 1.0 mL/min.

-

Detection: UV at 254 nm (primary) and 210 nm (secondary).

Protocol B: Ultra-Sensitive LC-MS/MS via DEABA Derivatization

When quantifying O-(3-(Benzyloxy)propyl)hydroxylamine in biological matrices (e.g., plasma), direct LC-MS/MS fails due to matrix instability and ion suppression. Based on validated pharmacokinetic methodologies for similar alkoxyamines like methoxyamine [1], we employ a pre-column derivatization strategy using 4-(N,N-diethylamino)benzaldehyde (DEABA).

The Causality of the Method: Derivatization with DEABA achieves two critical goals:

-

Chemical Stabilization: It converts the reactive primary alkoxyamine into a highly stable oxime ether, preventing off-target reactions with endogenous plasma proteins.

-

Signal Amplification: DEABA introduces a tertiary diethylamine group. This moiety readily accepts a proton in ESI+ mode, drastically enhancing the ionization efficiency and lowering the LOQ by over 50-fold. Furthermore, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) selectively partitions the lipophilic DEABA-oxime derivative into the organic phase, leaving polar matrix suppressors (salts, phospholipids) behind in the aqueous layer.

Step-by-step derivatization and extraction workflow for LC-MS/MS bioanalysis.

Self-Validating Experimental Protocol:

-

Internal Standard (IS) Spiking: Aliquot 100 µL of plasma. Add 10 µL of an isotopically labeled internal standard (e.g., d5-benzyl analog) prior to derivatization. This self-validates the assay by mathematically correcting for any variations in derivatization kinetics or extraction recovery.

-

Derivatization: Add 50 µL of DEABA solution (10 mg/mL in methanol) and 50 µL of 0.1 M Sodium Acetate buffer (pH 4.5). Incubate at 70°C for 1 hour.

-

Extraction: Add 1.0 mL of MTBE. Vortex for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.

-

Reconstitution: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 150 µL of 10% Acetonitrile with 0.1% Formic Acid.

-

LC-MS/MS Analysis: Inject 5 µL onto a Waters XBridge C18 column (2.1 x 50 mm, 2.5 µm). Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.

Table 2: LC-MS/MS MRM Parameters (Post-Derivatization)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Derivatized Analyte | 341.2 | 148.1 (DEABA fragment) | 25 | 50 |

| Derivatized IS (d5) | 346.2 | 148.1 | 25 | 50 |

(Note: The precursor mass 341.2 m/z is calculated from the exact mass of the free base[181.11] + DEABA [177.12] - H2O[18.01] + H+ [1.01]).

Conclusion

For structural confirmation and batch release, HPLC-UV remains the workhorse due to its simplicity and high throughput. However, for rigorous bioanalytical quantification of O-(3-(Benzyloxy)propyl)hydroxylamine in complex matrices, direct analysis is fundamentally flawed due to alkoxyamine reactivity. Implementing a DEABA-derivatization LC-MS/MS workflow transforms a highly reactive, poorly ionizing molecule into a stable, highly sensitive analyte, ensuring data integrity and regulatory compliance in pharmacokinetic studies.

References

-

Yang, S., Savvides, P., Liu, L., Gerson, S. L., & Xu, Y. (2012). "Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial." Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 901, 25–33.[Link][1][2]

Sources

- 1. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I trial of TRC102 (methoxyamine HCl) in combination with temozolomide in patients with relapsed solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Disposal of O-(3-(Benzyloxy)propyl)hydroxylamine

This guide provides essential, field-proven procedures for the safe and compliant disposal of O-(3-(Benzyloxy)propyl)hydroxylamine. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a protocol, but a framework for understanding the chemical's hazard profile and the rationale behind each step, ensuring a self-validating system of laboratory safety.

The Critical Importance of Proper Disposal: Understanding the Hazard Profile

O-(3-(Benzyloxy)propyl)hydroxylamine, while a valuable research chemical, belongs to the hydroxylamine class of compounds. Specific safety data for this exact molecule is not widely available; therefore, its handling and disposal protocols must be guided by the well-documented hazards of structurally related compounds, such as hydroxylamine hydrochloride. The hydroxylamine functional group dictates the primary hazards.

Based on data from analogous compounds, O-(3-(Benzyloxy)propyl)hydroxylamine should be presumed to possess a similar hazard profile.[1][2] This conservative approach is fundamental to a robust safety culture.

Table 1: Anticipated Hazard Profile based on Hydroxylamine Analogues

| Hazard Classification | Description | Rationale & Sources |

|---|---|---|

| Acute Toxicity | Harmful if swallowed or in contact with skin.[1][3] | Hydroxylamine derivatives are known to be toxic.[1][2] |

| Skin & Eye Irritation | Causes skin irritation and serious eye irritation/damage.[1][4][5] | This is a common property of amine and hydroxylamine compounds.[1][2][4][5] |

| Sensitization | May cause an allergic skin reaction.[1][2] | Repeated exposure can lead to sensitization.[1][2] |

| Carcinogenicity | Suspected of causing cancer.[1][2] | Hydroxylamine hydrochloride is classified as a suspected carcinogen (Carc. 2).[1][2] |

| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][2] | The blood and spleen are potential target organs.[2][3] |

| Aquatic Toxicity | Very toxic to aquatic life.[1][6] | Release into the environment must be strictly avoided.[1][6][7] |

| Corrosivity | May be corrosive to metals.[1][2] | This necessitates the use of appropriate storage containers for waste.[1][3] |

Pre-Disposal: Essential Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is in use. The causality is clear: preventing exposure is the primary control measure.

-

Eye and Face Protection : Wear chemical safety goggles and a face shield.[7]

-

Hand Protection : Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[7]

-

Body Protection : A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[7]

-

Respiratory Protection : If there is any risk of generating dusts or aerosols, a NIOSH-approved respirator must be used.[7]

-

Ventilation : All handling of O-(3-(Benzyloxy)propyl)hydroxylamine and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]

Step 1: Waste Segregation

-

Rationale : Mixing incompatible waste streams can lead to dangerous chemical reactions. Hydroxylamines are incompatible with strong oxidizing agents, heavy metals, and highly acidic or alkaline materials.[1][6]

-

Procedure : Designate a specific, clearly labeled waste container for O-(3-(Benzyloxy)propyl)hydroxylamine and materials contaminated with it. Do not mix it with other chemical waste.[7]

Step 2: Container Management

-

Rationale : Proper containment is crucial to prevent spills and environmental release. As the compound may be corrosive to metals, a corrosion-resistant container is required.[1][3]

-

Procedure :

-

Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene).

-

The container must be kept tightly closed when not in use.[5][8]

-

Affix a "Hazardous Waste" label to the container. The label must clearly state "O-(3-(Benzyloxy)propyl)hydroxylamine" and list the associated hazards (e.g., Toxic, Irritant, Suspected Carcinogen, Environmental Hazard).

-

Step 3: Waste Collection

-

Rationale : All materials that have come into contact with the chemical are considered contaminated and must be disposed of as hazardous waste.

-

Procedure :

-

Carefully place excess or unwanted O-(3-(Benzyloxy)propyl)hydroxylamine into the designated waste container.

-

Collect any contaminated materials, such as pipette tips, weigh boats, gloves, and absorbent pads, and place them in the same container.

-

Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[6][8] This storage location should be a designated satellite accumulation area for hazardous waste.

-

Step 4: Professional Disposal

-

Rationale : The complexity and potential hazards of this chemical waste require disposal by trained professionals at a licensed facility. This is the only way to ensure compliance with federal, state, and local environmental regulations.[7][8]

-

Procedure :

-

Arrange for a pickup with your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management company.[7][9]

-

Provide the waste management company with all available information on the chemical, including the Safety Data Sheet (SDS) for hydroxylamine hydrochloride as a reference for its hazardous properties.

-

Licensed facilities will typically use high-temperature incineration with afterburners and scrubbers to destroy the chemical in an environmentally sound manner.[7]

-

Spill and Emergency Procedures

In the event of a spill, immediate action is required to mitigate exposure and contamination.

-

Evacuate : Clear the immediate area of all personnel.

-

Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

-

Protect : Do not attempt to clean a significant spill without the appropriate PPE, including respiratory protection.[8]

-

Contain : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

-

Collect : Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[10]

-

Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

-

Report : Report the incident to your supervisor and EHS department.

Disposal Decision Workflow

The following diagram provides a visual representation of the logical steps for the proper disposal of O-(3-(Benzyloxy)propyl)hydroxylamine.

Caption: Disposal workflow for O-(3-(Benzyloxy)propyl)hydroxylamine.

References

- AChemBlock. (2026, March 25). O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride 95.00% | CAS: 114809-46-0.

- Carl Roth. (2024, November 4).

- LEAP Online. (2005, October 10). Hydroxylamine hydrochloride MSDS.

- BenchChem. (2025).

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - O-Benzylhydroxylamine hydrochloride.

- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

- Fisher Scientific. (2025, December 18).

- International Programme on Chemical Safety. (n.d.). HYDROXYLAMINE ICSC: 0661.

- Fisher Scientific. (2023, October 4).

- RICCA Chemical Company. (2005, November 1).

- BLDpharm. (n.d.). 114809-46-0|O-(3-(Benzyloxy)propyl)hydroxylamine hydrochloride.

- NextSDS. (n.d.).

- Merck Millipore. (n.d.).

- Sigma-Aldrich. (2025, September 26).

- Fisher Scientific. (2025, December 19).

- Merck Millipore. (2025, September 29).

- PENTA. (2025, March 17).

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. merckmillipore.com [merckmillipore.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.fr [fishersci.fr]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. leap.epa.ie [leap.epa.ie]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. HYDROXYLAMINE [training.itcilo.org]

A Comprehensive Guide to the Safe Handling of O-(3-(Benzyloxy)propyl)hydroxylamine

I. Hazard Identification and Personal Protective Equipment (PPE)

Understanding the potential hazards associated with O-(3-(Benzyloxy)propyl)hydroxylamine is the critical first step in establishing a safe handling protocol. Based on the hazard profiles of analogous compounds, this chemical should be treated as potentially hazardous.

Potential Hazards Include:

-

Skin Irritation and Corrosion: May cause skin irritation upon contact.[1][2][3]

-

Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][3]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3]

-

Allergic Skin Reaction: May cause an allergic skin reaction in sensitive individuals.[1][2][3]

-

Toxicity: May be harmful if swallowed or absorbed through the skin.[1][2]

Recommended Personal Protective Equipment (PPE):

A multi-layered approach to PPE is crucial to minimize exposure risk.

| PPE Category | Specification | Rationale |